Mobenakin
Description
Mobenakin is a biological compound classified as an interleukin-1β (IL-1β) analog, specifically engineered as a mutant form of IL-1β for therapeutic applications . It is under development as an anticancer agent, targeting pathways associated with interleukin signaling and immune modulation . As a member of the interleukin analog family, this compound follows the World Health Organization’s (WHO) nomenclature guidelines, where the suffix "-kin" denotes its relationship to interleukins, and its prefix "mobena-" distinguishes its structural and functional specificity for IL-1β . While its exact mechanism remains under investigation, this compound is hypothesized to act as an antagonist or modulator of IL-1β-mediated inflammatory and oncogenic pathways, making it a candidate for cancer therapy .
Properties
CAS No. |
124146-64-1 |
|---|---|
Molecular Formula |
C773H219N201O238S7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Mobenakin involves recombinant DNA technology, where the gene encoding Interleukin-1 beta is modified to produce the mutein form. This process typically involves the following steps:
Gene Cloning: The gene encoding Interleukin-1 beta is cloned into an expression vector.
Transformation: The vector is introduced into a host cell, such as Escherichia coli or yeast, which will produce the protein.
Expression: The host cells are cultured under conditions that promote the expression of the recombinant protein.
Purification: The protein is purified using techniques such as affinity chromatography to isolate this compound from other cellular components.
Chemical Reactions Analysis
Mobenakin, as an Interleukin-1 beta modulator, primarily interacts with biological molecules rather than undergoing traditional chemical reactions like oxidation or reduction. it can be involved in:
Protein-Protein Interactions: this compound binds to Interleukin-1 beta receptors, modulating their activity.
Post-Translational Modifications: It may undergo modifications such as phosphorylation, which can affect its activity and stability.
Scientific Research Applications
Mobenakin has been explored for various scientific research applications, including:
Cancer Research: Investigated for its potential to modulate immune responses in cancer therapy.
Immunology: Studied for its role in regulating immune system diseases by modulating Interleukin-1 beta activity.
Neuroscience: Examined for its effects on neuroendocrine functions, such as the release of vasopressin and oxytocin.
Mechanism of Action
Mobenakin exerts its effects by modulating the activity of Interleukin-1 beta (IL-1β). It binds to IL-1β receptors, altering the downstream signaling pathways. This modulation can lead to changes in the expression of various cytokines and inflammatory mediators, ultimately affecting immune responses and inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound with Interleukin Analogs
Key Findings :
- This compound vs. Pifonakin : While both target IL-1 subtypes, this compound’s specificity for IL-1β may reduce off-target effects compared to IL-1α-targeting compounds like Pifonakin. This specificity is critical in cancer, where IL-1β overexpression is linked to tumor progression .
- This compound vs. Atexakin alfa : Atexakin alfa, an IL-6 analog, employs glycosylation to enhance stability, a feature absent in this compound. This distinction highlights divergent strategies for cytokine modulation—this compound focuses on binding affinity, while Atexakin alfa prioritizes pharmacokinetics .
Functional Comparison with Anticancer Compounds
This compound’s functional analogs include compounds with diverse mechanisms, such as HSP90 inhibitors, angiogenesis blockers, and microtubule disruptors.
Table 2: Functional Comparison of this compound with Anticancer Agents
Key Findings :
- This compound vs.
- This compound vs. Angiogenesis Inhibitors : AGM 1470 blocks VEGF-driven blood vessel formation, a mechanism distinct from this compound’s cytokine-focused approach. However, this compound may synergize with angiogenesis inhibitors to enhance tumor suppression .
- This compound vs. Microtubule Inhibitors : Taltobulin’s direct cytotoxicity contrasts with this compound’s indirect immune-mediated effects, suggesting complementary roles in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
